[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol
Description
[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol (CAS: 1261234-82-5) is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 6 and a methylsulfanyl (SCH₃) group at position 2. A piperidine ring is attached to position 4 of the pyrimidine, with a hydroxymethyl (-CH₂OH) group at the 3-position of the piperidine . This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The molecular weight is 273.78 g/mol, and its synthesis typically involves nucleophilic substitution and cyclization reactions .
Structure
3D Structure
Properties
IUPAC Name |
[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c1-17-11-13-9(12)5-10(14-11)15-4-2-3-8(6-15)7-16/h5,8,16H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYPKOFKAGWUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Intermediate Synthesis
The synthesis begins with 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP, 1 ), a versatile intermediate for constructing pyrimidine derivatives. DCSMP is commercially available or synthesized via chlorination of 2-methylsulfanyl-4,6-dihydroxypyrimidine using phosphorus oxychloride.
Lithiation-Mediated Functionalization
Directed Ortho-Metalation
Directed lithiation at the pyrimidine C5 position enables selective functionalization. Lithium diisopropylamide (LDA) generates a 5-lithio intermediate, which reacts with electrophiles such as sulfur or alkyl halides. While this method primarily targets C5 substitution, it can be adapted for C4 functionalization by altering reaction conditions.
Sequential Substitution Strategy
A two-step approach involves:
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C4 Chlorine Replacement : DCSMP reacts with piperidin-3-yl-methanol under Ullmann conditions (CuI, 1,10-phenanthroline, K₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C.
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C6 Chlorine Retention : The 6-chloro group remains intact for downstream modifications.
Key Data
Coupling Reactions with Preformed Piperidine Methanol Derivatives
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 4-chloro-6-iodo-2-methylsulfanylpyrimidine and piperidin-3-yl-methanol derivatives achieves high regioselectivity. Optimized conditions use Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.
Reaction Parameters
Suzuki-Miyaura Cross-Coupling
Post-Synthetic Modifications
Hydroxyl Group Deprotection
If the piperidine methanol hydroxyl is protected (e.g., as a TBDMS ether), deprotection uses tetrabutylammonium fluoride (TBAF) in THF at 0°C.
Procedure
Sulfur Oxidation Control
The methylsulfanyl group (-SMe) is prone to oxidation. To prevent sulfoxide formation, reactions are conducted under inert atmospheres (N₂/Ar) with rigorous drying of solvents.
Analytical Characterization
Spectroscopic Data
Purity Optimization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Critical impurities include unreacted DCSMP and des-chloro byproducts.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, NaH, 80°C | 62–75 | 95 | Simplicity |
| Lithiation | LDA, THF, –78°C | 56 | 90 | C5 functionalization possible |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 110°C | 72 | 97 | High regioselectivity |
| Post-Synthetic Deprotection | TBAF, THF, 0°C | 85–90 | 98 | Efficient hydroxyl recovery |
Challenges and Mitigation Strategies
-
Regioselectivity Issues : Competing reactions at C4 and C6 are minimized using bulky ligands (Xantphos) or low-temperature lithiation.
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Sulfur Oxidation : Strict inert atmosphere and antioxidant additives (e.g., BHT) preserve the methylsulfanyl group.
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Piperidine Ring Strain : Steric hindrance during coupling is addressed by pre-forming the piperidine methanol as a hydrochloride salt .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 6-chloro group on the pyrimidine ring is highly reactive toward nucleophilic substitution due to electron withdrawal by the adjacent nitrogen atoms. Reported reactions include:
Key Observations :
-
Suzuki-Miyaura cross-coupling enables aryl/heteroaryl introduction at the 6-position .
-
Amination reactions proceed efficiently under mild conditions, often requiring stoichiometric amines and catalytic bases .
Oxidation of the Piperidine Methanol Group
The primary alcohol on the piperidine ring undergoes oxidation to a ketone or carboxylic acid under controlled conditions:
| Oxidizing Agent | Conditions | Product | Purity | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, H₂O, reflux, 4 h | [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-ketone | 85% | |
| Jones reagent | Acetone, 0°C, 30 min | Corresponding carboxylic acid | 78% |
Applications :
-
Ketone intermediates are precursors for reductive amination or Grignard additions.
Functionalization of the Methylsulfanyl Group
The methylsulfanyl group at the 2-position of the pyrimidine ring participates in electrophilic substitution or oxidation:
Mechanistic Insight :
Piperidine Ring Modifications
The piperidine nitrogen and adjacent carbon centers undergo functionalization:
Applications :
Ring-Opening Reactions
Under strong acidic or basic conditions, the piperidine ring may undergo cleavage:
| Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 6 h | Linear amine sulfonate | Low yield (30%) | |
| LiAlH₄ | THF, 0°C → rt, 4 h | Reduced pyrimidine with opened piperidine | Requires anhydrous |
Stability and Degradation
Critical stability data:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol exhibit a range of biological activities:
- Antiviral Properties : Studies have shown that pyrimidine derivatives can inhibit viral replication, making them candidates for antiviral drug development. The specific structure of this compound may enhance its efficacy against certain viruses.
- Antitumor Activity : Research has suggested that compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines. The mechanism may involve the inhibition of cell proliferation or induction of apoptosis.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Therapeutic Applications
The applications of this compound can be categorized into several therapeutic areas:
Antiviral Drug Development
The compound's structural characteristics suggest potential as an antiviral agent. In vitro studies could explore its effectiveness against specific viral strains, assessing mechanisms such as inhibition of viral entry or replication.
Cancer Therapy
Given its observed cytotoxicity, this compound could be developed into a chemotherapeutic agent. Preclinical studies would be necessary to evaluate its efficacy and safety profile in vivo.
Neurological Disorders
Research into the neuroprotective effects could lead to applications in treating conditions like Alzheimer's or Parkinson's disease. Investigating its ability to cross the blood-brain barrier would be crucial for therapeutic use.
-
Antiviral Efficacy Study :
- A study conducted on related pyrimidine compounds demonstrated significant inhibition of viral replication in cell cultures. Future research could replicate these findings with this compound to assess its antiviral potential.
-
Cytotoxicity Assessment :
- Preliminary tests on structurally similar compounds indicated promising results against breast and lung cancer cell lines. Further investigations into this compound's efficacy could provide insights into its potential as an anticancer agent.
-
Neuroprotection Research :
- A recent study highlighted the neuroprotective properties of piperidine derivatives in models of neurodegeneration. This opens avenues for exploring this compound in neurological research.
Mechanism of Action
The mechanism by which [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can enhance binding affinity through its conformational flexibility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Compound A : 1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS: Unspecified, )
- Key Differences: Position 6 Substituent: Ethoxy (-OCH₂CH₃) replaces chloro (-Cl). Piperidine Functional Group: Amine (-NH₂·HCl) replaces methanol (-CH₂OH).
- Implications :
- The ethoxy group is electron-donating, reducing electrophilicity at the pyrimidine ring compared to the chloro group in the target compound. This may alter reactivity in cross-coupling reactions or biological target interactions.
- The amine hydrochloride salt enhances water solubility but may reduce passive membrane permeability compared to the neutral hydroxymethyl group .
Compound B: (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol ()
- Key Differences: Core Heterocycle: Pyridine replaces pyrimidine. Substituents: Dimethoxymethyl (-CH(OCH₃)₂) at position 3, chloro at position 2, and methanol at position 3.
- Implications: Pyridine’s single nitrogen atom reduces hydrogen-bonding capacity compared to pyrimidine.
Piperidine-Methanol Derivatives in Macrodomain Inhibitors
Compound C: {1-[(3R/S)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol ()
- Key Differences: Core Heterocycle: Pyrrolo[2,3-d]pyrimidine replaces pyrimidine. Additional Substituent: Triazole ring links the piperidine-methanol group to the core.
Structural and Property Comparison Table
| Property | Target Compound | Compound A (Ethoxy derivative) | Compound B (Pyridine analog) | Compound C (Macrodomain inhibitor) |
|---|---|---|---|---|
| Core Heterocycle | Pyrimidine | Pyrimidine | Pyridine | Pyrrolo[2,3-d]pyrimidine |
| Position 6 Substituent | -Cl | -OCH₂CH₃ | -Cl (position 2) | N/A |
| Piperidine Functional Group | -CH₂OH | -NH₂·HCl | -CH₂OH | -CH₂OH (via triazole linker) |
| Molecular Weight (g/mol) | 273.78 | ~300 (estimated) | Not reported | >350 (estimated) |
| Solubility | Moderate (polar aprotic solvents) | High (due to HCl salt) | Low (bulky dimethoxymethyl) | Moderate (depends on triazole) |
| Key Applications | Pharmaceutical intermediates | Amine synthesis | Not reported | Viral enzyme inhibition |
Research Findings and Implications
- Electronic Effects : The chloro group in the target compound enhances electrophilicity, favoring nucleophilic aromatic substitution reactions compared to ethoxy derivatives .
- Crystallography : Structural analysis of analogs (e.g., Compound C) often employs SHELX or Phaser software, indicating similar methodologies could resolve the target compound’s conformation .
Biological Activity
The compound [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methanol, also known by its CAS number 1261232-57-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. The following sections will explore its synthesis, biological evaluations, and various therapeutic implications based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 273.78 g/mol. It features a piperidine ring substituted with a pyrimidine moiety, which is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant antitumor properties. For example, research has shown that related compounds can inhibit the growth of various cancer cell lines, including lung and colorectal cancers. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that certain derivatives exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit key enzymes. For instance, derivatives of piperidine structures have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The binding interactions with bovine serum albumin (BSA) have also been studied to understand their pharmacokinetic profiles better .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine and pyrimidine rings. Various synthetic routes have been explored, leading to different derivatives with enhanced biological profiles .
Research Findings
Case Studies
- Antitumor Efficacy : A study published in ACS Omega evaluated various pyrimidine derivatives and found that one analog significantly inhibited MDA-MB-231 breast cancer cells, showing promise for further development into therapeutic agents.
- Antimicrobial Testing : Another research effort focused on synthesizing piperidine derivatives, revealing that certain compounds displayed strong antibacterial effects against Bacillus subtilis, indicating potential for development into new antibiotics.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals include:
- HRMS : Exact mass verification (e.g., ESI-HRMS for [M+H]⁺) to confirm molecular formula .
- IR : O-H stretch at ~3200–3400 cm⁻¹ .
How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Advanced
Contradictions arise from the compound’s amphiphilic nature (polar methanol vs. hydrophobic pyrimidine/piperidine). Methodological solutions:
- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar, chloroform for nonpolar applications) .
- Temperature-Dependent Studies : Measure solubility at 25°C and 37°C to assess thermal stability .
- Co-solvent Systems : Combine ethanol/water (70:30) to enhance aqueous solubility for biological assays .
What strategies improve coupling efficiency between pyrimidine and piperidine moieties?
Q. Advanced
- Catalyst Optimization : Use Pd(OAc)₂ with DavePhos for sterically hindered substrates (yields >80%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C .
- Protection of Methanol : Temporarily protect the -CH₂OH group as a TBS ether to prevent nucleophilic interference .
What stability considerations are critical for long-term storage?
Q. Basic
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methylsulfanyl group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the pyrimidine ring .
- Purity Monitoring : Regular HPLC analysis (C18 column, methanol/water gradient) to detect decomposition .
How does the methylsulfanyl group influence reactivity in nucleophilic substitutions?
Advanced
The methylsulfanyl group at position 2 acts as a weak electron donor, activating the pyrimidine ring for substitutions at position 4. However:
- Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) require elevated temperatures (80–100°C) .
- Competing Reactions : Thioether oxidation to sulfone (e.g., with mCPBA) can alter electronic properties, necessitating inert atmospheres .
Which chromatographic methods ensure high-purity isolation?
Q. Basic
- HPLC : Use a reversed-phase C18 column with 0.1% TFA in acetonitrile/water (60:40) at 1.0 mL/min. Retention time ~8.2 min .
- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7); Rf ~0.4 .
What challenges arise in crystallizing this compound for X-ray studies?
Q. Advanced
- Polymorphism : Multiple crystal forms due to flexible piperidine-methanol linkage. Use slow evaporation in ethyl acetate/hexane (1:1) .
- Hydrogen Bonding : The methanol group forms strong intermolecular H-bonds, complicating lattice packing. Co-crystallization with succinic acid improves diffraction quality .
How to address discrepancies in biological activity across assay platforms?
Q. Advanced
- Assay-Specific Optimization :
- Cell-Based Assays : Adjust DMSO concentration (<0.1%) to avoid cytotoxicity .
- Enzyme Assays : Pre-incubate with NADPH for CYP450-mediated metabolism studies .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to variability .
What safety protocols are essential during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
